molecular formula C11H14BrNO B13342617 1-(2-Bromobenzyl)pyrrolidin-3-ol

1-(2-Bromobenzyl)pyrrolidin-3-ol

Cat. No.: B13342617
M. Wt: 256.14 g/mol
InChI Key: HVLQYTLXQYMTJA-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-bromobenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-bromobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzylpyrrolidin-3-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of 1-(2-bromobenzyl)pyrrolidin-3-one.

    Reduction: Formation of benzylpyrrolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the 2-bromobenzyl and hydroxyl groups.

    Benzylpyrrolidin-3-ol: Similar structure but without the bromine atom.

    Pyrrolidin-2-one: A related compound with a ketone group instead of a hydroxyl group.

Uniqueness: 1-(2-Bromobenzyl)pyrrolidin-3-ol is unique due to the presence of both the 2-bromobenzyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2

InChI Key

HVLQYTLXQYMTJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2Br

Origin of Product

United States

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